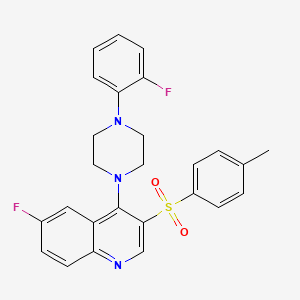

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

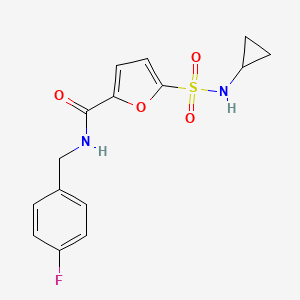

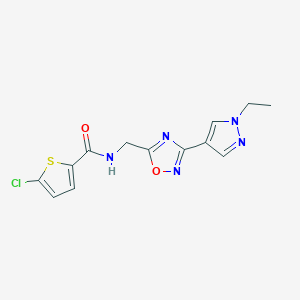

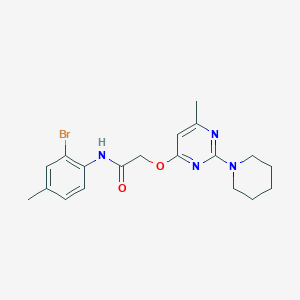

The compound “6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule that contains several functional groups, including a quinoline ring, a piperazine ring, and a tosyl group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms . The tosyl group is a sulfonyl group bonded to a toluene ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperazine ring, and a tosyl group . The presence of fluorine atoms could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Fluoroquinolones are known to undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of fluorine atoms and the specific arrangement of the functional groups could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

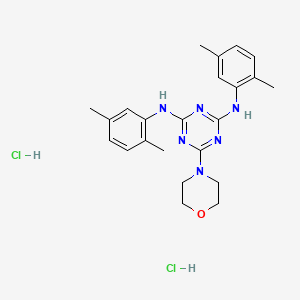

Compounds within this chemical class, such as 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized with various substitutions at the N-1 and C-7 positions, including ethyl, cyclopropyl, and p-fluorophenyl groups. These modifications have yielded products with significant in vitro antibacterial activity, comparable to reference drugs like ciprofloxacin, demonstrating their potential as effective antibacterial agents (Ziegler et al., 1990).

Structure-Activity Relationships (SAR)

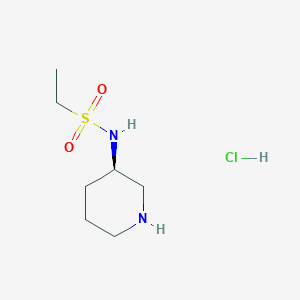

The structure-activity relationships (SAR) of these compounds have been extensively studied, revealing that certain substitutions at specific positions can significantly enhance their antibacterial potency. For instance, the presence of substituted amino groups at the 7-position and substituted phenyl groups at the 1-position has been found to increase the in vitro antibacterial potency, highlighting the importance of structural modifications in optimizing antibacterial activity (Chu et al., 1985).

Photochemistry and Stability

The photochemical properties of related compounds, such as ciprofloxacin, have also been studied, revealing insights into their photostability and the mechanisms underlying their photo-induced reactions. These studies contribute to a better understanding of the stability and safe use of these compounds under various conditions (Mella et al., 2001).

Luminescent Properties and Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituents has provided valuable insights into the potential applications of these compounds in fluorescent probes and sensors. This research underscores the versatility of piperazine derivatives in scientific applications beyond their antibacterial properties (Gan et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNJWUMSOXNPDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)